molecular formula C11H12Cl2N2 B1407855 2-Pyridin-2-yl-phenylamine dihydrochloride CAS No. 1427195-42-3

2-Pyridin-2-yl-phenylamine dihydrochloride

カタログ番号: B1407855
CAS番号: 1427195-42-3
分子量: 243.13 g/mol
InChIキー: OOTQTGPALZNQHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound for research and experimental use only. It is not intended for diagnostic or therapeutic applications. The aniline and pyridine groups present in its structure make it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules. Compounds featuring a 2-aminophenyl-pyridine structure are of significant interest in drug discovery. Research indicates that similar structural motifs, such as the 2-(pyridin-2-yl)pyrimidine core, have been explored for their potential anti-fibrotic activities, demonstrating effectiveness in inhibiting the proliferation of hepatic stellate cells, which are key drivers in liver fibrosis . Furthermore, such pyridine-containing scaffolds are frequently utilized in constructing libraries of novel heterocyclic compounds for biological screening . Researchers employ this dihydrochloride salt form typically to enhance the compound's solubility and stability in various experimental conditions. As a building block, it can be used in coupling reactions, such as amide bond formation, and serves as a precursor for the development of potential pharmacologically active agents.

特性

IUPAC Name

2-pyridin-2-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQTGPALZNQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyridin-2-yl-phenylamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Chemistry

In the landscape of synthetic and medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of innovation. The 2-(pyridin-2-yl)aniline moiety represents a compelling fusion of two fundamental aromatic systems: pyridine and aniline. This structural motif serves not only as a crucial bidentate ligand in coordination chemistry but also as a versatile building block for complex therapeutic agents and a sophisticated directing group in C-H activation chemistry.[1][2] The dihydrochloride salt of this parent amine, 2-pyridin-2-yl-phenylamine dihydrochloride, is of particular interest to the research community. Its salt form enhances aqueous solubility and stability, simplifying handling, formulation, and application in various experimental protocols.

This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 2-pyridin-2-yl-phenylamine dihydrochloride. We will move beyond a simple recitation of data to explain the causality behind its chemical behavior and provide field-proven insights into its practical application, empowering researchers to fully leverage the potential of this valuable chemical entity.

Chemical Identity and Structural Elucidation

The core structure consists of a pyridine ring linked to a phenylamine (aniline) at the ortho position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic amino group. This dual protonation significantly influences the molecule's electronic properties and physical behavior.

G start Starting Materials: 2-Bromopyridine 2-Aminophenylboronic Acid coupling Suzuki-Miyaura Coupling - Pd(PPh₃)₄ Catalyst - Na₂CO₃ (Base) - Toluene/EtOH/H₂O (Solvent) - Reflux, Inert Atmosphere start->coupling workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O, Brine - Dry over Na₂SO₄ coupling->workup purify_base Purification (Free Base) - Concentrate in vacuo - Column Chromatography  (Silica, Hexane/EtOAc gradient) workup->purify_base free_base Isolated Product: 2-(Pyridin-2-yl)aniline purify_base->free_base salt_formation Salt Formation - Dissolve in dry Et₂O - Add 2M HCl in Et₂O (2.2 eq.) - Stir at RT free_base->salt_formation isolate_salt Isolation (Dihydrochloride) - Filter precipitate - Wash with Et₂O - Dry under vacuum salt_formation->isolate_salt final_product Final Product: 2-Pyridin-2-yl-phenylamine Dihydrochloride isolate_salt->final_product

Caption: Synthetic workflow for 2-Pyridin-2-yl-phenylamine Dihydrochloride.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful isolation of the free base is a prerequisite for the salt formation step.

Part A: Synthesis of 2-(Pyridin-2-yl)aniline (Free Base)

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenylboronic acid (1.0 eq.), 2-bromopyridine (1.05 eq.), and sodium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is critical as oxygen can deactivate the palladium catalyst. [3]3. Solvent & Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1:1 mixture of toluene:ethanol:water. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The choice of a pre-catalyst ensures the efficient generation of the active Pd(0) species. [4]4. Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(pyridin-2-yl)aniline as a solid.

Part B: Conversion to Dihydrochloride Salt

  • Dissolution: Dissolve the purified 2-(pyridin-2-yl)aniline (1.0 eq.) in anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (2.2 eq.). The use of a slight excess of HCl ensures complete protonation of both nitrogen centers.

  • Isolation: A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Final Steps: Collect the solid by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove any unreacted starting material or excess HCl, and dry under high vacuum. Store the final product in a desiccator.

Reactivity and Mechanistic Insights

The most significant chemical behavior of 2-(pyridin-2-yl)aniline is its function as a removable bidentate directing group for copper-mediated C(sp²)–H bond amination. [1]

  • Causality of Directing Effect: The proximity of the pyridine nitrogen and the aniline nitrogen allows the molecule to act as a chelating ligand. When acylated on the aniline nitrogen (forming an amide), the substrate coordinates to a copper(II) catalyst. This chelation positions the catalyst in close proximity to the β-C-H bond of the benzamide ring, facilitating its selective activation and subsequent amination. This is a powerful demonstration of how intramolecular coordination can control intermolecular reactivity.

G sub N-(2-(pyridin-2-yl)phenyl)benzamide (Substrate) intermediate Chelated Cu(II) Intermediate sub->intermediate + Cu(OAc)₂ cat Cu(OAc)₂ (Catalyst) cat->intermediate amine R₂NH (Amine Source) amination C-N Bond Formation amine->amination activation β-C-H Activation intermediate->activation Intramolecular activation->amination + R₂NH product Aminated Product amination->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->cat Cycle repeats

Caption: Simplified mechanism of C-H amination using the directing group.

This reactivity makes the 2-(pyridin-2-yl)aniline scaffold a valuable tool for late-stage functionalization, allowing for the introduction of amine groups into complex molecules with high regioselectivity. [1][5]

Applications in Drug Discovery and Materials Science

The pyridine ring is a ubiquitous heterocycle in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties. [6]The 2-(pyridin-2-yl)aniline framework is a precursor to a wide range of more complex heterocyclic systems with demonstrated biological activity.

  • Scaffold for Bioactive Molecules: Its derivatives have been explored as kinase inhibitors, anti-fibrotic agents, and antagonists for various receptors. [6]For instance, the core structure is present in molecules designed as potent inhibitors for Kv1.5 potassium channels, which are targets for treating atrial fibrillation. [7]* Synthesis of Fused Systems: The directed amination reactions it enables can be used intramolecularly to construct valuable heterocyclic cores like quinazolinones. [1][5]* Coordination Chemistry: As a classic bidentate N,N-donor ligand, it is used to synthesize transition metal complexes with interesting photophysical or catalytic properties.

Safety, Handling, and Storage

While no specific MSDS exists for the dihydrochloride salt, a robust safety assessment can be compiled from data on the parent aniline,[8] pyridine, and related amine hydrochlorides. [9]The compound should be handled as a hazardous substance.

Table 3: Hazard and Safety Information

CategoryInformation
GHS Pictograms (Corrosion), (Health Hazard), (Harmful)
Hazard Statements H302: Harmful if swallowed. [5]H315: Causes skin irritation. [5]H318: Causes serious eye damage. H335: May cause respiratory irritation. [5]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Dispensing: Handle as a fine, potentially hygroscopic powder. Avoid creating dust. Use appropriate tools for weighing and transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage in a desiccator is strongly recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Pyridin-2-yl-phenylamine dihydrochloride is more than a simple chemical intermediate; it is a sophisticated tool for chemists and drug discovery professionals. Its value lies in the combination of its physical properties as a water-soluble salt and the unique chemical reactivity conferred by its bidentate nitrogen framework. From its application as a removable directing group in C-H functionalization to its role as a foundational scaffold for medicinal chemistry, this compound offers a reliable and versatile platform for innovation. Understanding the principles outlined in this guide will enable researchers to harness its full potential in their synthetic and therapeutic endeavors.

References

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available from: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • 3-(Pyridin-2-yl)aniline dihydrochloride. PubChem. Available from: [Link]

  • 3-(Pyridin-2-yl)aniline dihydrochloride Cas: 1170936-92-1. ENAO Chemical Co., Ltd. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Aniline. Wikipedia. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available from: [Link]

  • 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. National Institutes of Health (NIH). Available from: [Link]

  • 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Available from: [Link]

Sources

An In-Depth Spectroscopic Guide to 2-Pyridin-2-yl-phenylamine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Pyridin-2-yl-phenylamine dihydrochloride, a compound of interest in medicinal chemistry and materials science. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing insights into its structural features and the effects of protonation.

Introduction

2-Pyridin-2-yl-phenylamine, also known as 2-anilinopyridine, is a versatile scaffold in organic synthesis, serving as a key intermediate in the development of various functional molecules. Its unique structure, featuring both a pyridine and a phenylamine moiety, allows for diverse chemical modifications. The dihydrochloride salt is of particular importance as it enhances the compound's solubility in aqueous media, a critical factor in many biological and pharmaceutical applications. Understanding the spectroscopic signature of this salt is paramount for its unambiguous identification, purity assessment, and for studying its interactions in different chemical environments.

This guide will delve into the theoretical underpinnings of each spectroscopic technique and apply them to the detailed analysis of 2-Pyridin-2-yl-phenylamine and its dihydrochloride salt.

Molecular Structure and Protonation

The formation of the dihydrochloride salt involves the protonation of the two most basic nitrogen atoms in the 2-Pyridin-2-yl-phenylamine molecule: the pyridine nitrogen and the amino nitrogen. This double protonation significantly alters the electronic distribution within the molecule, leading to characteristic shifts in its spectroscopic signals.

Caption: Protonation of 2-Pyridin-2-yl-phenylamine to its dihydrochloride salt.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of 2-Pyridin-2-yl-phenylamine induces significant changes in the chemical shifts of the protons and carbons, particularly those in proximity to the nitrogen atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 2-(pyridin-2-yl)aniline, in CDCl₃, exhibits characteristic signals for both the pyridine and phenyl rings. Upon protonation to the dihydrochloride salt, a general downfield shift of all aromatic protons is expected due to the increased electron-withdrawing nature of the protonated nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the dihydrochloride salt) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Data Interpretation and Protonation Effects:

Proton Assignment (Free Base) Typical Chemical Shift (δ, ppm) in CDCl₃ Expected Shift upon Dihydrochloride Formation Rationale for Shift
Pyridine H6~8.77 (d)Significant downfield shiftDeshielding due to adjacent protonated pyridinium nitrogen.
Pyridine H3, H4, H5~7.38-8.08 (m)Moderate downfield shiftGeneral deshielding from the pyridinium ring.
Aniline -NH₂~4.99 (br s)Broadens and shifts significantly downfieldFormation of an ammonium (-NH₃⁺) group.
Phenyl Ring Protons~6.95-7.26 (m)Moderate downfield shiftDeshielding from the adjacent ammonium group.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the pyridine protons upon protonation is a well-documented phenomenon.[1] The formation of the ammonium ion from the aniline's amino group also leads to a significant deshielding of the adjacent aromatic protons.

H-NMR_Shifts Expected ¹H NMR Shifts FreeBase Free Base (Higher e⁻ density) Upfield Upfield (Shielded) FreeBase->Upfield Higher Shielding Salt Dihydrochloride Salt (Lower e⁻ density) Downfield Downfield (Deshielded) Salt->Downfield Lower Shielding (Protonation Effect)

Caption: Effect of protonation on ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Similar to the proton NMR, the ¹³C NMR spectrum is also sensitive to the electronic changes upon protonation. Carbons closer to the nitrogen atoms will experience the most significant downfield shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (~20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Protonation Effects:

Carbon Assignment (Free Base) Typical Chemical Shift (δ, ppm) in CDCl₃ Expected Shift upon Dihydrochloride Formation Rationale for Shift
Pyridine C2~147.5Significant downfield shiftDirectly attached to the protonated pyridinium nitrogen.
Pyridine C6~144.0Significant downfield shiftDeshielding due to proximity to the protonated nitrogen.
Pyridine C3, C4, C5~110.1-138.5Moderate downfield shiftGeneral deshielding of the pyridinium ring.
Phenyl C1 (C-NH₂)~128.9Moderate downfield shiftAttached to the protonated amino group.
Phenyl C2 (C-Py)~127.5Moderate downfield shiftDeshielding effect from the pyridinium ring.
Other Phenyl Carbons~116.1-121.4Minor to moderate downfield shiftsLess pronounced deshielding effect.

Note: The assignments are based on typical values for similar structures and may require 2D NMR experiments for definitive confirmation.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The transformation of the free base to the dihydrochloride salt introduces new vibrational modes and shifts existing ones, particularly those involving the N-H and C-N bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Data Interpretation and Protonation Effects:

Vibrational Mode Typical Wavenumber (cm⁻¹) - Free Base Expected Wavenumber (cm⁻¹) - Dihydrochloride Rationale for Change
N-H Stretch (Aniline)3400-3300 (two bands for primary amine)Broad absorption from 3000-2500Formation of R-NH₃⁺, which exhibits a broad, strong stretching band.[2]
C-H Stretch (Aromatic)3100-30003100-3000Relatively unchanged.
C=N, C=C Stretch (Pyridine Ring)1600-1450Shifts to higher wavenumbersIncreased bond order in the pyridinium ring.
N-H Bend (Aniline)1650-1580Two bands around 1600 and 1500Asymmetric and symmetric bending of the -NH₃⁺ group.
C-N Stretch (Aromatic Amine)1335-1250Shift to lower wavenumberThe C-N bond may be slightly weakened upon protonation.

The most notable change in the IR spectrum upon formation of the dihydrochloride salt is the appearance of a broad and intense absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[2] The sharp N-H stretching bands of the primary amine in the free base will be replaced by this broad feature. Additionally, the bending vibrations of the newly formed -NH₃⁺ group will appear in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for the dihydrochloride salt or Electron Ionization (EI) for the more volatile free base.

  • Ionization: Ionize the sample molecules. In ESI, this typically involves forming a protonated molecule [M+H]⁺. In EI, electron impact leads to the formation of a radical cation [M]⁺•.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation:

  • Free Base (2-(pyridin-2-yl)aniline):

    • Molecular Ion: Under EI conditions, a prominent molecular ion peak ([M]⁺•) is expected at m/z 170.

    • Fragmentation: Common fragmentation pathways for aromatic amines and pyridines include the loss of H•, HCN, and cleavage of the C-N bond.[3]

  • Dihydrochloride Salt:

    • ESI-MS: In positive ion mode ESI-MS, the spectrum will likely show the protonated molecule of the free base, [M+H]⁺, at m/z 171, where M is the free base. The dihydrochloride salt itself is not typically observed as a single entity in the gas phase. It is also possible to observe the doubly charged ion [M+2H]²⁺ at m/z 85.5.

    • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion (m/z 171) can provide further structural information.

MS_Fragmentation Postulated ESI-MS Behavior cluster_0 In Solution cluster_1 In Gas Phase (ESI+) Salt Dihydrochloride Salt [M+2H]²⁺ 2Cl⁻ Ion1 [M+H]⁺ m/z = 171 Salt->Ion1 Loss of HCl & H⁺ Ion2 [M+2H]²⁺ m/z = 85.5 Salt->Ion2 Loss of 2Cl⁻

Caption: Expected species in positive mode ESI-MS.

Conclusion

The spectroscopic characterization of 2-Pyridin-2-yl-phenylamine dihydrochloride reveals significant and predictable changes compared to its free base form. The double protonation at the pyridine and amino nitrogens leads to a general deshielding of protons and carbons in the NMR spectra, resulting in downfield shifts. In the IR spectrum, the most prominent feature of the salt is the broad N-H stretching band of the ammonium group. Mass spectrometry, particularly with ESI, is well-suited for analyzing the salt, primarily detecting the protonated form of the free base. A thorough understanding of these spectroscopic features is essential for any researcher or professional working with this compound, ensuring its correct identification, quality control, and facilitating further research and development.

References

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"2-Pyridin-2-yl-phenylamine" derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Pyridin-2-yl-phenylamine Derivatives

Abstract

The 2-pyridin-2-yl-phenylamine scaffold is a privileged structural motif integral to numerous compounds across medicinal chemistry and materials science. Its unique electronic and chelating properties have established it as a cornerstone in the design of kinase inhibitors, therapeutic agents, and functional organic materials.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this vital biaryl amine framework. We delve into the mechanistic underpinnings and practical considerations of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and Suzuki-Miyaura cross-coupling reactions. Each section is designed to offer researchers, chemists, and drug development professionals both the theoretical foundation and actionable, field-proven protocols necessary for the successful synthesis and derivatization of these high-value compounds.

Strategic Importance of the 2-Pyridin-2-yl-phenylamine Core

The fusion of a pyridine ring and a phenylamine moiety creates a unique scaffold with significant chemical versatility. The pyridine nitrogen acts as a hydrogen bond acceptor and a metal-coordinating site, while the phenylamine nitrogen serves as a hydrogen bond donor. This duality is crucial for molecular recognition in biological systems, particularly in the ATP-binding pockets of kinases. Consequently, derivatives of this core are prevalent in pharmaceuticals, including antidepressants and analgesics.[3] The structural rigidity and electronic properties also make them attractive candidates for organic light-emitting diodes (OLEDs) and other advanced materials. The synthesis of these compounds, therefore, remains an area of intense focus and optimization.[2][4]

Dominant Synthetic Methodologies

The construction of the C-N bond linking the pyridine and phenyl rings is the central challenge in synthesizing the 2-pyridin-2-yl-phenylamine core. Modern organometallic chemistry provides several powerful solutions, with transition metal-catalyzed cross-coupling reactions being the most robust and widely adopted.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the preeminent method for the formation of aryl C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction offers broad substrate scope, excellent functional group tolerance, and generally high yields, making it the workhorse for synthesizing 2-pyridin-2-yl-phenylamine derivatives.[7][8]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (typically a 2-halopyridine or a haloaniline), forming a Pd(II)-aryl complex.

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: This is the turnover-limiting and product-forming step. The C-N bond is formed as the desired 2-pyridin-2-yl-phenylamine derivative is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]

Buchwald-Hartwig Amination Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_legend Components pd0 Pd(0)L_n pd_aryl Ar-Pd(II)(L)-X pd0->pd_aryl Oxidative Addition (+ Ar-X) pd_amido Ar-Pd(II)(L)-NHR' pd_aryl->pd_amido Ligand Exchange & Deprotonation (+ R'-NH2, Base) pd_amido->pd0 Reductive Elimination (- Ar-NHR') ArX Ar-X = Aryl Halide (e.g., 2-Chloropyridine) Amine R'-NH2 = Amine (e.g., Aniline) Product Ar-NHR' = Product

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) catalyst.[8] Pre-formed Pd(0) catalysts can also be used.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can significantly impact reaction rates and yields.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, and THF are standard, as they effectively solubilize the reactants and do not interfere with the catalytic cycle.

  • Ligand: The ligand is arguably the most critical component. It stabilizes the palladium catalyst, prevents catalyst decomposition (e.g., formation of palladium black), and critically modulates its reactivity. Early systems used simple phosphines, but the development of bulky, electron-rich phosphine ligands revolutionized the field, allowing for the coupling of less reactive aryl chlorides and a broader range of amines.[5][10]

Table 1: Common Ligands for Buchwald-Hartwig Amination

Ligand NameAbbreviationStructural ClassKey Features & Applications
Xantphos Xanthene-basedWide bite angle, promotes reductive elimination. Good for various aryl halides.[7]
(±)-BINAP BINAPBiaryl PhosphineBidentate, chiral ligand. Effective for primary amines.[5]
dppf dppfFerrocene-basedRobust, thermally stable. Good general-purpose ligand.[5]
RuPhos Biaryl PhosphineHighly active, sterically hindered. Excellent for challenging substrates.
Josiphos Ferrocene-basedChiral, effective for asymmetric amination.

Protocol for the Synthesis of N-phenylpyridin-2-amine

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Add 2-chloropyridine (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl C-N bonds, predating palladium-catalyzed reactions.[11] It typically involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. While traditional Ullmann reactions are often limited by harsh conditions and narrow substrate scope, modern advancements have introduced catalytic systems with specialized ligands that allow for milder conditions.[12][13][14]

Advantages:

  • Copper is significantly less expensive than palladium.

  • Can be effective for substrates that are challenging for palladium catalysts.

Disadvantages:

  • Often requires higher temperatures than Buchwald-Hartwig reactions.

  • Ligandless systems may require stoichiometric copper.

  • Can have lower functional group tolerance.

Protocol for CuI-catalyzed Synthesis of N-(p-tolyl)pyridin-2-amine

  • Setup: In a reaction vial, combine 2-bromopyridine (1.0 mmol), p-toluidine (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and K₂CO₃ (2.0 mmol).[14]

  • Solvent: Add anhydrous DMSO or DMF (3 mL).

  • Reaction: Seal the vial and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The purification process is similar to the Buchwald-Hartwig protocol.

Suzuki-Miyaura Cross-Coupling Strategy

While typically known for C-C bond formation, the Suzuki-Miyaura reaction offers an alternative pathway to the 2-pyridin-2-yl-phenylamine scaffold by first constructing the biaryl core.[15][16][17] This involves coupling a pyridine derivative with a phenyl derivative, where one partner is a halide or triflate and the other is a boronic acid or ester.

Synthetic_Routes cluster_sm Starting Materials Product 2-Pyridin-2-yl-phenylamine Derivative PyX 2-Halo/OTf-Pyridine BH Buchwald-Hartwig (Pd-cat.) PyX->BH Aniline Aniline / Substituted Aniline Aniline->BH AminoPy 2-Aminopyridine Ullmann Ullmann (Cu-cat.) AminoPy->Ullmann PhX Halo/OTf-Benzene PhX->Ullmann PyB Pyridine-2-boronic acid Suzuki Suzuki (Pd-cat.) PyB->Suzuki AnilineB Aminophenylboronic acid AnilineB->Suzuki BH->Product Ullmann->Product Suzuki->Product

Figure 2: General Synthetic Routes to 2-Pyridin-2-yl-phenylamine.

This approach is particularly useful when the required amine or aryl halide for a direct C-N coupling is unstable or commercially unavailable. The choice between coupling an aminophenylboronic acid with a 2-halopyridine or a pyridine-2-boronic acid with a haloaniline depends on substrate availability and stability.

Comparative Analysis of Core Methodologies

Table 2: Comparison of Primary Synthetic Strategies

FeatureBuchwald-Hartwig AminationUllmann CondensationSuzuki Coupling Approach
Metal Catalyst PalladiumCopperPalladium
Reaction Type Direct C-N CouplingDirect C-N CouplingC-C Coupling (then N-group)
Typical Conditions 80-120 °C, Inert atm.100-180 °C60-100 °C
Substrate Scope Very BroadModerate to GoodBroad (depends on boronic acid)
Functional Group Tol. ExcellentModerateExcellent
Key Advantage High reliability and scopeLow catalyst costAlternative pathway for difficult substrates
Key Disadvantage High catalyst costOften harsh conditionsIndirect, multi-step potential

Conclusion and Future Outlook

The synthesis of 2-pyridin-2-yl-phenylamine derivatives is a mature field dominated by powerful transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination remains the gold standard due to its exceptional reliability, mild conditions, and broad scope. However, modern Ullmann and Suzuki-Miyaura couplings provide essential and complementary strategies, particularly for large-scale synthesis where catalyst cost is a factor or when specific starting materials are more accessible.

Future developments will likely focus on further reducing catalyst loading, expanding the use of more sustainable base metal catalysts like iron and nickel, and developing C-H activation methodologies that bypass the need for pre-functionalized starting materials, offering a more atom-economical and environmentally benign route to these invaluable molecules.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. Retrieved from [Link]

  • ResearchGate. (2021, September 9). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Organic Letters. (2020, September 10). CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for Pd(ii)-catalyzed reaction of N-aryl-2-aminopyridines with (triisopropylsilyl)acetylene. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Royal Society of Chemistry. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

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  • Journal of Current Pharma Research. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Antiproliferative Studies of 2-Pyridin-2-yl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyridin-2-yl-phenylamine Scaffold in Oncology

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to numerous FDA-approved drugs due to its diverse biological activities, which include anticancer properties[1][2]. The fusion of a pyridine ring with a phenylamine group creates a privileged structure, the pyridin-2-yl-phenylamine core, which has been explored for its potential in cancer therapy. Derivatives of this scaffold have been shown to exhibit significant antiproliferative effects through various mechanisms. For instance, certain pyrimidine derivatives incorporating the N-phenyl-N-(pyridin-2-yl) moiety have been identified as potent dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), crucial regulators of the cell cycle. Inhibition of these kinases can suppress downstream signaling, block cell cycle progression, and induce apoptosis in cancer cells[3]. This precedent underscores the potential of novel compounds based on this core structure, such as 2-Pyridin-2-yl-phenylamine dihydrochloride, as valuable candidates for anticancer drug discovery.

This document provides a comprehensive guide for the investigation of the antiproliferative properties of 2-Pyridin-2-yl-phenylamine dihydrochloride. It outlines a systematic, multi-tiered approach, beginning with initial cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously evaluate this promising compound.

Tier 1: Initial Evaluation of Antiproliferative Activity

The first critical step is to determine the compound's ability to inhibit cancer cell proliferation and to establish its potency, typically measured as the half-maximal inhibitory concentration (IC50). A panel of cancer cell lines from different tissue origins should be used to assess the breadth of activity.

Experimental Workflow: Tier 1

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Preparation & Dosing cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Select diverse cancer cell lines (e.g., MCF-7, HCT116, A549) B Culture cells to ~80% confluency A->B E Seed cells in 96-well plates B->E C Prepare stock solution of 2-Pyridin-2-yl-phenylamine dihydrochloride in DMSO D Perform serial dilutions to create a range of concentrations C->D F Treat cells with compound dilutions D->F E->F G Incubate for 48-72 hours F->G H Perform MTT or similar viability assay G->H I Measure absorbance/fluorescence H->I J Calculate cell viability (%) I->J K Generate dose-response curves and determine IC50 values J->K

Caption: Tier 1 Experimental Workflow for IC50 Determination.

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • 2-Pyridin-2-yl-phenylamine dihydrochloride

  • Selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Pyridin-2-yl-phenylamine dihydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well in a 96-well plate8,000
Compound Concentration Range Logarithmic dilution series0.01 µM - 100 µM
Incubation Time Duration of compound exposure72 hours
IC50 Concentration for 50% inhibition5.2 µM

Tier 2: Mechanistic Investigation of Antiproliferative Effects

Once the IC50 is established, the next step is to investigate the underlying mechanism of action. Key questions to address are whether the compound induces cell cycle arrest or apoptosis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) in response to compound treatment.

Materials:

  • Cancer cell lines showing sensitivity in Tier 1

  • 2-Pyridin-2-yl-phenylamine dihydrochloride

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 2-Pyridin-2-yl-phenylamine dihydrochloride at concentrations corresponding to 1x and 2x the previously determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

Data Interpretation:

  • An accumulation of cells in the G1 or G2/M phase suggests cell cycle arrest at these checkpoints. A decrease in the S phase population would corroborate this finding. This could indicate an effect on CDK activity, a known mechanism for related compounds[3].

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

Procedure:

  • Cell Treatment:

    • Follow the same treatment procedure as in the cell cycle analysis protocol.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1x Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • An increase in the Annexin V positive populations indicates the induction of apoptosis.

Tier 3: Target Identification and Pathway Analysis

Based on the results from Tier 2, further experiments can be designed to identify the specific molecular targets and pathways affected by 2-Pyridin-2-yl-phenylamine dihydrochloride.

Proposed Signaling Pathway for Investigation

Given that structurally related compounds inhibit CDKs, a plausible hypothesis is that 2-Pyridin-2-yl-phenylamine dihydrochloride may also target the cell cycle machinery, leading to apoptosis.

G compound 2-Pyridin-2-yl-phenylamine dihydrochloride cdk CDK6 / CDK9 compound->cdk Inhibition rb pRb (Phosphorylation) cdk->rb Inhibits pol_ii RNA Pol II (Phosphorylation) cdk->pol_ii Inhibits e2f E2F Release rb->e2f Inhibits g1_s G1-S Transition e2f->g1_s cell_cycle_arrest Cell Cycle Arrest g1_s->cell_cycle_arrest transcription Gene Transcription pol_ii->transcription apoptosis Apoptosis transcription->apoptosis parp PARP Cleavage apoptosis->parp

Caption: Hypothesized Mechanism of Action via CDK Inhibition.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis.

Materials:

  • Primary antibodies (e.g., anti-pRb, anti-Rb, anti-PARP, anti-cleaved PARP, anti-CDK6, anti-Actin)

  • Secondary HRP-conjugated antibodies

  • Protein lysis buffer and protease/phosphatase inhibitors

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Treat cells as described previously (1x and 2x IC50).

    • Lyse cells and quantify protein concentration.

  • Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies.

    • Detect protein bands using a chemiluminescence imaging system.

Data Interpretation:

  • Decreased pRb: A reduction in phosphorylated Retinoblastoma protein (pRb) would support CDK inhibition.

  • Increased Cleaved PARP: The appearance of cleaved PARP is a hallmark of apoptosis.

  • These results, combined with cell cycle and apoptosis data, can provide strong evidence for the compound's mechanism of action.

Conclusion and Future Directions

This guide provides a structured framework for the comprehensive evaluation of 2-Pyridin-2-yl-phenylamine dihydrochloride as a potential antiproliferative agent. The tiered approach ensures a logical progression from initial screening to in-depth mechanistic studies. Positive results from these in vitro assays would warrant further investigation, including kinase profiling assays to confirm direct target engagement and in vivo studies using xenograft models to assess therapeutic efficacy and safety. The exploration of this and related compounds could lead to the development of novel and effective cancer therapies.

References

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. Available at: [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][4][6]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available at: [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][4][6]triazin-7-ones and Stable Free Radical Precursors. National Institutes of Health. Available at: [Link]

  • Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. National Institutes of Health. Available at: [Link]

  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design. Available at: [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. Available at: [Link]

  • Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Charles University. Available at: [Link]

  • The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. Available at: [Link]

  • Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold. David Publishing. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. National Institutes of Health. Available at: [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science. Available at: [Link]

  • Cytotoxicity of compounds on different cell lines. ResearchGate. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available at: [Link]

  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. PubMed Central. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. PubMed. Available at: [Link]

  • CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 2-Pyridin-2-yl-phenylamine Dihydrochloride in Buffered Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with "2-Pyridin-2-yl-phenylamine dihydrochloride" and its analogs in buffered solutions. This resource is designed to provide in-depth, practical guidance to diagnose and resolve common solubility challenges, ensuring the integrity and success of your experiments.

A Note on Nomenclature: Identifying Your Compound

The nomenclature "2-Pyridin-2-yl-phenylamine" can be ambiguous. It is crucial to confirm the precise chemical structure you are working with. The most common interpretation is N-phenyl-2-aminopyridine , also known as 2-anilinopyridine . However, other isomers exist, such as 3-(pyridin-2-yl)aniline and 4-(pyridin-2-yl)aniline. This guide will focus on the principles applicable to this class of compounds, with a primary focus on the 2-anilinopyridine scaffold.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of 2-Pyridin-2-yl-phenylamine dihydrochloride.

Q1: I've dissolved my 2-Pyridin-2-yl-phenylamine dihydrochloride in my buffer, but it crashed out. What happened?

A1: This phenomenon, known as precipitation, can occur for several reasons. The most likely culprits are "solvent shock" when diluting a concentrated organic stock solution (like DMSO) into an aqueous buffer, or the pH of your final solution may not be optimal for solubility.[1][2] The dihydrochloride salt form is intended to enhance aqueous solubility, but its effectiveness is highly dependent on the final pH of the solution.

Q2: What is the expected solubility of 2-Pyridin-2-yl-phenylamine dihydrochloride in aqueous solutions?

Q3: Should I be concerned about the type of buffer I use?

A3: Absolutely. The composition of your buffer can significantly impact the solubility of your compound. For instance, phosphate buffers can sometimes form less soluble phosphate salts with certain compounds, effectively reducing their concentration in solution.[4][5] It is also important to consider the "common ion effect," where the presence of chloride ions in the buffer (from NaCl, for example) can decrease the solubility of a hydrochloride salt.[6][7]

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for creating high-concentration stock solutions.[8] Other options include ethanol, methanol, and polyethylene glycols (PEGs).[9][10] However, it's crucial to be mindful of the final concentration of the co-solvent in your assay, as it can have its own biological or inhibitory effects.

Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving specific solubility problems.

Guide 1: Diagnosing and Resolving Immediate Precipitation

This guide is for situations where the compound precipitates immediately upon addition to the aqueous buffer.

A High Concentration Stock in Organic Solvent (e.g., DMSO) B Rapid Dilution into Aqueous Buffer A->B Pipetting C Localized Supersaturation (Solvent Shock) B->C Poor Mixing D Precipitation (Compound Crashes Out) C->D Exceeds Solubility Limit

Caption: Immediate precipitation workflow.

  • Prepare a High-Concentration Stock Solution: Dissolve your 2-Pyridin-2-yl-phenylamine dihydrochloride in 100% DMSO. Aim for a concentration that is at least 1000x your final desired concentration.

  • Perform a Serial Dilution:

    • Instead of adding the DMSO stock directly to your final aqueous buffer, create an intermediate dilution series. .

    • For example, dilute your 1000x stock 1:10 in your aqueous buffer. This creates a 100x intermediate stock with 10% DMSO.

    • Further dilute this 100x intermediate stock 1:10 to create a 10x stock with 1% DMSO.

    • Finally, add the required volume of the 10x stock to your final buffer to achieve your 1x working concentration (with a final DMSO concentration of 0.1%).

  • Ensure Adequate Mixing: When adding the compound at each dilution step, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.

Guide 2: Optimizing Buffer Conditions for Sustained Solubility

This guide is for situations where the compound is initially soluble but precipitates over time, or if you are trying to maximize the soluble concentration.

The solubility of an amine dihydrochloride is governed by the pH of the solution relative to the pKa of the ionizable groups.

A Low pH (pH < pKa) B Protonated Form (Higher Solubility) A->B Favored C High pH (pH > pKa) D Deprotonated (Free Base) (Lower Solubility) C->D Favored

Caption: pH effect on amine salt solubility.

  • Prepare a Range of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Consider using buffers with different compositions (e.g., citrate, acetate, MES, HEPES, Tris) to assess buffer-specific effects.

  • Conduct a Thermodynamic Solubility Assay (Shake-Flask Method):

    • Add an excess amount of your solid 2-Pyridin-2-yl-phenylamine dihydrochloride to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After incubation, filter or centrifuge the samples to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze the Data: Plot the measured solubility against the pH of each buffer to determine the optimal pH range for your compound.

Buffer SystempHTemperature (°C)Measured Solubility (µg/mL)
Citrate Buffer4.025[Experimental Data]
Acetate Buffer5.025[Experimental Data]
MES Buffer6.025[Experimental Data]
Phosphate Buffer7.025[Experimental Data]
HEPES Buffer7.425[Experimental Data]
Tris Buffer8.025[Experimental Data]

Advanced Troubleshooting

Problem: My compound is still not soluble enough, even after optimizing the pH and dilution method.

Solution: Consider the use of solubility-enhancing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to improve wetting and prevent aggregation.

Important Consideration: When using any excipient, it is crucial to run appropriate vehicle controls in your experiments to ensure that the excipient itself does not interfere with your assay.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Kawakami, K. (2017). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. Journal of Pharmaceutical Sciences, 106(9), 2449-2455. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). N-2-Pyridylaniline. PubChem. Retrieved from [Link]

  • Frontera, A., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry, 9, 638891. [Link]

  • Serajuddin, A. T. (1986). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 75(5), 463-465. [Link]

  • Marković, M., et al. (2022). Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. Molecular Pharmaceutics, 19(3), 875-888. [Link]

  • Dehghani, F., & Annabi, N. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 2(11), 825–829. [Link]

  • Kumar, L., & Kumar, S. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(3), 135-141. [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. Molecules, 26(11), 3326. [Link]

  • De Bock, C. E. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]

  • Savolainen, M., & Laitinen, R. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]

  • Desrivot, J., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(21), 5176. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 038–048. [Link]

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Technical Support Center: Investigating Off-Target Effects of 2-Pyridin-2-yl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a framework for investigating and troubleshooting potential off-target effects of the novel compound, 2-Pyridin-2-yl-phenylamine dihydrochloride. As comprehensive public data on the selectivity profile of this specific molecule is limited, this document focuses on the principles and experimental strategies required to characterize its activity and ensure data integrity.

Section 1: Core Concepts - Understanding the Challenge

The 2-Pyridin-2-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to target a range of proteins, including protein kinases and receptors.[1][2] Its constituent pyridine and phenylamine rings present opportunities for hydrogen bonding, pi-stacking, and hydrophobic interactions within protein binding pockets. While this versatility is advantageous for designing potent inhibitors, it also necessitates a thorough investigation of selectivity to avoid misinterpretation of experimental results.[3][4]

Off-target effects, where a compound interacts with proteins other than the intended target, are a significant concern in drug discovery and chemical biology.[4] They can lead to unexpected toxicity, misleading phenotypic results, or even paradoxical pathway activation.[4] For a novel compound like 2-Pyridin-2-yl-phenylamine dihydrochloride, a proactive and systematic approach to identifying these effects is crucial.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the characterization of novel small molecules.

Q1: I'm observing unexpected cytotoxicity with 2-Pyridin-2-yl-phenylamine dihydrochloride in my cell-based assay, even at concentrations where my primary target should not be fully inhibited. How do I determine if this is an off-target effect?

A1: This is a classic sign of a potential off-target liability. The underlying cause could be the inhibition of a protein essential for cell survival or non-specific chemical reactivity.[5]

Troubleshooting Steps:

  • Confirm Compound Integrity and Purity: Ensure the compound is stable in your assay medium and is of high purity (>95%). Impurities can have their own biological activity.

  • Dose-Response Curve Analysis: A very steep dose-response curve can sometimes indicate non-specific toxicity or assay interference.

  • Use a Structurally Related Inactive Control: If available, test a close analog of your compound that is inactive against your primary target. If this analog retains the cytotoxic effect, it strongly suggests an off-target mechanism.[5]

  • Counter-Screening: Test the compound in a cell line that does not express your primary target. Cytotoxicity in this cell line would be, by definition, an off-target effect.

  • Time-Dependency: Assess cytotoxicity at different time points. Rapid onset of cell death (e.g., within 1-2 hours) might suggest mechanisms like membrane disruption rather than inhibition of a specific signaling pathway.[6]

Q2: My biochemical (enzymatic) assay shows high potency for 2-Pyridin-2-yl-phenylamine dihydrochloride, but it is significantly less active in my cell-based assay. What could be the cause?

A2: This discrepancy is common and can point to several factors beyond off-target effects, although they can be related.[7]

Troubleshooting Steps:

  • Cell Permeability: The compound may have poor membrane permeability. This can be assessed using computational predictions (e.g., cLogP) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target. This can be tested by co-incubation with known efflux pump inhibitors.

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cell. Stability can be checked by incubating the compound with cell lysate or microsomes and analyzing its concentration over time via LC-MS.

  • High Intracellular ATP Concentration: For ATP-competitive inhibitors (like many kinase inhibitors), the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays, which are often run at lower, sometimes non-physiological, ATP concentrations.[4] Re-running the biochemical assay with a high ATP concentration can help validate this.

  • Target Engagement: The compound may not be binding to the target inside the cell. This is a critical point to verify experimentally.

Q3: How can I proactively and systematically profile the selectivity of 2-Pyridin-2-yl-phenylamine dihydrochloride?

A3: Proactive profiling is the gold standard for validating a chemical probe.[8] It provides a broader view of a compound's interactions and helps to anticipate potential off-target issues.

Recommended Workflow:

  • In Silico Screening: Use computational methods to dock the compound against a library of protein structures (especially kinases, given the scaffold) to predict potential off-target binders.[9]

  • Broad Kinase Panel Screening: This is the most direct and crucial step. Screen the compound against a large, representative panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM). This will provide a global view of its kinase selectivity.[10]

  • Dose-Response Follow-up: For any kinases that show significant inhibition in the initial screen (e.g., >80% inhibition), perform full IC50 determinations to quantify the potency of the off-target interaction.

  • Cellular Target Engagement: Confirm that the compound binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

This systematic approach provides a comprehensive selectivity profile, which is essential for confidently interpreting experimental data.

Section 3: Key Experimental Protocols

Here are detailed methodologies for essential experiments to investigate off-target effects and confirm on-target activity.

Protocol 1: Broad Kinase Selectivity Profiling

This protocol outlines the general steps for screening a compound against a large kinase panel, a service offered by many contract research organizations (CROs).[10][11]

Objective: To identify unintended kinase targets of 2-Pyridin-2-yl-phenylamine dihydrochloride.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO). The CRO will typically perform serial dilutions.

  • Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) are often considered the gold standard due to their direct measurement of enzymatic activity and low interference rates.[12]

  • Initial Single-Point Screen:

    • The compound is tested at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.

    • Each reaction includes the specific kinase, its corresponding substrate, and ATP (often at or near the Kₘ for each enzyme).

    • A vehicle control (e.g., DMSO) is run for each kinase to establish 100% activity (0% inhibition).

    • A known potent inhibitor for each kinase can be used as a positive control.

  • Data Analysis:

    • The remaining kinase activity in the presence of the compound is measured.

    • Results are typically expressed as Percent Inhibition relative to the DMSO control.

  • Follow-up IC50 Determination:

    • For any kinases showing significant inhibition (a common threshold is >80%), a full 10-point dose-response curve is generated to determine the IC50 value.

    • This provides a quantitative measure of the compound's potency against each identified off-target.

Self-Validation: The inclusion of positive and negative controls for each kinase assay ensures the validity of the results. The reproducibility of the assay should be confirmed by the service provider.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that 2-Pyridin-2-yl-phenylamine dihydrochloride directly binds to its intended target protein in intact cells.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures via Western blotting or mass spectrometry.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the test compound at a relevant concentration (e.g., 10x the cellular IC50) and another set with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis:

    • Harvest and wash the cells.

    • Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heat Treatment:

    • Aliquot the lysates into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples.

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature.

    • A shift of the melting curve to the right for the compound-treated sample compared to the vehicle control indicates target engagement.

Section 4: Data Presentation and Interpretation

Clear data presentation is key to understanding a compound's selectivity profile.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Compound

Target Kinase% Inhibition @ 1 µMIC50 (nM)Selectivity Score (S₁₀)Notes
Primary Target (e.g., FLT3) 98% 15 N/AHigh on-target potency.[13]
Off-Target 1 (e.g., c-KIT)92%855.7Structurally related kinase, >5-fold selective.
Off-Target 2 (e.g., Aurora A)75%45030Moderate off-target activity.
Off-Target 3 (e.g., CDK2)55%>1000>66Weak off-target activity.
Off-Target 4 (e.g., SRC)12%>10000>660Not a significant off-target.
  • Selectivity Score (S₁₀): This is a simple metric calculated as the ratio of the off-target IC50 to the primary target IC50. A higher number indicates greater selectivity. A common goal is to achieve at least a 10-fold selectivity against relevant off-targets.[3]

Interpreting the Data:

  • High Potency Off-Targets: Off-targets with IC50 values close to the primary target (e.g., <10-fold difference) are of the highest concern. The biological function of these kinases should be investigated to understand the potential phenotypic consequences of their inhibition.

  • The "Selectivity vs. Specificity" Dilemma: A compound can be selective (potent against a few targets) without being specific (potent against only one target). Understanding the entire profile is crucial.[3] Some drugs, like Sorafenib, have clinical efficacy due to their multi-targeted nature.[3]

  • Context is Key: The relevance of an off-target effect depends on the cellular context. A potent off-target kinase might not be expressed in your cell line of interest, or its inhibition may not produce a phenotype.[14]

Section 5: Visualizing the Workflow

A logical workflow is essential for systematically investigating off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: De-risking & Initial Profiling cluster_2 Phase 3: Definitive Profiling cluster_3 Phase 4: Interpretation & Decision A Unexpected Phenotype (e.g., Cytotoxicity) C Confirm Compound Purity & Stability A->C B Biochemical vs. Cellular Potency Discrepancy B->C D Counter-screening (Target-negative cell line) C->D E In Silico Screening C->E F Broad Kinase Panel Screen D->F E->F G Cellular Target Engagement (CETSA) F->G H Analyze Selectivity Profile (Calculate S-Scores) F->H G->H I Decision: Proceed, Optimize, or Terminate H->I

Caption: Workflow for investigating potential off-target effects.

Kinase_Profiling_Concept cluster_0 Kinase Panel (n > 300) cluster_1 Results Compound 2-Pyridin-2-yl-phenylamine dihydrochloride (Test Compound) Assay Biochemical Assay (+ Substrate, + ATP) Compound->Assay K1 Kinase 1 K1->Assay K2 Kinase 2 K2->Assay Kn Kinase 'n' Kn->Assay R1 High Inhibition (Potential Off-Target) Assay->R1 e.g., Kinase 1 R2 Low Inhibition (Not a Hit) Assay->R2 e.g., Kinase 2 Rn Moderate Inhibition (Follow-up required) Assay->Rn e.g., Kinase 'n'

Caption: Conceptual diagram of a kinase selectivity profiling experiment.

References

  • Zhang, J. et al. (2018). Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. ResearchGate. Available at: [Link]

  • Zhang, J. et al. (2018). Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, Y-F. et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of ligands 2-pyridin-2-yl-quinoline (L1) and... ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Oleksyszyn, J. (2012). The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]

  • Ahmed, S. et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2. MDPI. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • Hanada, T. et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Coussens, N. P. et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI Bookshelf. Available at: [Link]

  • Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Miljković, F. et al. (2017). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Palmer, G. C. et al. (1997). -(S)-Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a low affinity uncompetitive N-methyl-D-aspartic acid antagonist, is effective in rodent models of global and focal ischemia. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Ishida, T. et al. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

  • Johnson, G. L. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Sharma, V. et al. (2017). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). 4-(pyridin-2-ylmethyl)aniline Dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. Available at: [Link]

  • Chen, Y-C. et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide for Researchers: Imatinib versus the Potential of 2-Pyridin-2-yl-phenylamine Dihydrochloride in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the established tyrosine kinase inhibitor, imatinib, and the potential therapeutic relevance of compounds based on the 2-pyridin-2-yl-phenylamine scaffold. While direct, extensive experimental data comparing the efficacy of 2-Pyridin-2-yl-phenylamine dihydrochloride with imatinib is not prevalent in publicly accessible research, this document will delve into the foundational science of imatinib's mechanism and explore the therapeutic promise of structurally related compounds, offering a roadmap for future comparative studies.

Introduction: The Dawn of Targeted Therapy and the Quest for Novel Kinase Inhibitors

The advent of imatinib marked a paradigm shift in cancer treatment, heralding the era of targeted therapy. Its remarkable success in treating chronic myeloid leukemia (CML) and other malignancies spurred the development of a new class of drugs aimed at specific molecular targets. The ongoing challenge lies in overcoming drug resistance and improving efficacy, a quest that continually drives the exploration of novel chemical scaffolds. Among these, the 2-pyridin-2-yl-phenylamine core, a key structural element in some kinase inhibitors, presents an intriguing avenue for research. This guide will dissect the established efficacy of imatinib and provide a framework for evaluating the potential of 2-pyridin-2-yl-phenylamine-based compounds as next-generation kinase inhibitors.

Imatinib: The Gold Standard in BCR-Abl Inhibition

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, most notably BCR-Abl, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Its primary therapeutic success is in the treatment of Philadelphia chromosome-positive CML, where the constitutively active BCR-Abl fusion protein drives leukemogenesis.[4][5]

Mechanism of Action

Imatinib functions by binding to the ATP-binding site of the target kinase, stabilizing the inactive conformation of the enzyme.[1][2] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.[4][5] The result is the induction of apoptosis in cancer cells that are dependent on the activity of these kinases.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF-R Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) PDGFR->Downstream cKIT c-KIT cKIT->Downstream BCR_Abl BCR-Abl (Constitutively Active) Substrate Substrate Protein BCR_Abl->Substrate Phosphorylation ATP ATP ATP->BCR_Abl P_Substrate Phosphorylated Substrate Substrate->P_Substrate P_Substrate->Downstream Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKIT Inhibits Imatinib->BCR_Abl Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib's mechanism of action targeting key tyrosine kinases.

The Potential of 2-Pyridin-2-yl-phenylamine and its Derivatives

The chemical scaffold of 2-pyridin-2-yl-phenylamine is a component of the broader (phenylamino)pyrimidine structure, which is recognized as a pharmacophoric fragment in many kinase inhibitors, including imatinib.[6] This structural similarity suggests that novel derivatives incorporating this moiety could also exhibit inhibitory activity against relevant kinases.

While direct efficacy data for "2-Pyridin-2-yl-phenylamine dihydrochloride" is scarce, research into analogous compounds provides valuable insights. For instance, a study on (phenylamino)pyrimidine-1,2,3-triazole derivatives as imatinib analogs revealed that while these compounds were less potent than imatinib, they did inhibit the K562 chronic myeloid leukemia cell line on a micromolar scale.[7] This suggests that the core structure has potential, and further chemical modifications could enhance its potency and selectivity.[7] Such compounds are considered prototypes for designing new series of substances with the aim of achieving greater potency and reduced toxicity.[7]

A Framework for Comparative Efficacy Assessment

To rigorously evaluate the efficacy of a novel compound like 2-Pyridin-2-yl-phenylamine dihydrochloride against imatinib, a series of well-defined experimental protocols must be employed. The following section outlines the essential assays for a head-to-head comparison.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which can be quantified.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 2-Pyridin-2-yl-phenylamine dihydrochloride and imatinib (as a positive control) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of the target kinase.

  • Principle: A purified kinase (e.g., Abl kinase) is incubated with a substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method or radioactivity.

  • Protocol:

    • Reaction Setup: In a 96-well plate, add the purified kinase, a specific peptide substrate, and varying concentrations of the test compound or imatinib.

    • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP.

    • Data Analysis: Determine the IC50 value for kinase inhibition for each compound.

3. Western Blot Analysis for Target Phosphorylation

This technique is used to assess the inhibition of kinase activity within whole cells.

  • Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a target protein (e.g., phospho-CrkL, a downstream substrate of BCR-Abl), one can determine if the kinase activity is inhibited by the compound.

  • Protocol:

    • Cell Treatment and Lysis: Treat cancer cells with the test compound or imatinib for a defined period. Lyse the cells to extract the proteins.

    • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CrkL). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) to determine the relative level of protein phosphorylation.

cluster_workflow Comparative Efficacy Workflow start Start: Novel Compound vs. Imatinib cell_viability Cell Viability Assay (MTT) start->cell_viability kinase_assay In Vitro Kinase Assay start->kinase_assay western_blot Western Blot (Target Phosphorylation) start->western_blot ic50_viability Determine IC50 (Cytotoxicity) cell_viability->ic50_viability comparison Compare Data: Potency & Cellular Efficacy ic50_viability->comparison ic50_kinase Determine IC50 (Kinase Inhibition) kinase_assay->ic50_kinase ic50_kinase->comparison phospho_level Assess Phosphorylation Levels in Cells western_blot->phospho_level phospho_level->comparison conclusion Conclusion on Relative Efficacy comparison->conclusion

Caption: Workflow for comparing the efficacy of a novel compound and imatinib.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative In Vitro Efficacy

CompoundCell Viability IC50 (µM) (K562 cells)Abl Kinase Inhibition IC50 (µM)
Imatinib[Insert Experimental Data][Insert Experimental Data]
2-Pyridin-2-yl-phenylamine dihydrochloride[Insert Experimental Data][Insert Experimental Data]

Table 2: Cellular Target Inhibition

Compound (at IC50 concentration)Relative Phospho-CrkL Levels (%)
Vehicle Control100
Imatinib[Insert Experimental Data]
2-Pyridin-2-yl-phenylamine dihydrochloride[Insert Experimental Data]

A lower IC50 value in both the cell viability and kinase inhibition assays would indicate higher potency. The western blot data would provide crucial evidence of on-target activity within a cellular context.

Conclusion and Future Directions

While imatinib remains a cornerstone of targeted therapy, the pursuit of novel kinase inhibitors is essential for addressing clinical challenges such as acquired resistance. The 2-pyridin-2-yl-phenylamine scaffold represents a promising starting point for the development of new therapeutic agents. Although direct comparative efficacy data for 2-Pyridin-2-yl-phenylamine dihydrochloride against imatinib is not yet available, the experimental framework outlined in this guide provides a clear path for its evaluation.

Future research should focus on synthesizing and screening a library of 2-pyridin-2-yl-phenylamine derivatives to identify compounds with improved potency and selectivity. Promising candidates can then be advanced to preclinical in vivo studies to assess their efficacy and safety in animal models. This systematic approach will be instrumental in determining whether this class of compounds can offer a viable alternative or complementary therapeutic strategy to established treatments like imatinib.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

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  • Imatinib. Wikipedia. [Link]

  • (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. PubMed. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. PubMed. [Link]

  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Royal Society of Chemistry. [Link]

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  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]

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The 2-Anilinopyridine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of the 2-Anilinopyridine Moiety in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the quest for selective and potent kinase inhibitors is a paramount endeavor. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. Dysregulation of kinase activity is a hallmark of many cancers, making them a focal point for therapeutic intervention. Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. One such scaffold is the 2-anilinopyridine core.

While the specific compound "2-Pyridin-2-yl-phenylamine dihydrochloride" is not extensively characterized in publicly available literature as a kinase inhibitor, its core structure is emblematic of a class of compounds that have demonstrated significant clinical success. This guide will therefore focus on the broader, well-documented class of 2-anilinopyridine-based kinase inhibitors, using prominent examples to illustrate their mechanism of action, comparative efficacy, and the experimental methodologies used to characterize them. We will delve into a comparative analysis of these compounds against other kinase inhibitors, providing a robust framework for understanding their therapeutic potential and the scientific principles underpinning their evaluation.

I. The 2-Anilinopyrimidine Archetype: Imatinib, a Paradigm of Targeted Therapy

The 2-anilinopyrimidine scaffold, a close chemical cousin to the 2-anilinopyridine core, is famously exemplified by Imatinib (Gleevec) , a revolutionary drug in the treatment of Chronic Myeloid Leukemia (CML).

Mechanism of Action: Targeting the Aberrant BCR-ABL Kinase

CML is characterized by the Philadelphia chromosome, a translocation that results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene. This creates the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation.[1][2] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[1][2] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that lead to cell proliferation and promoting apoptosis in the leukemic cells.[2][3] Imatinib also inhibits other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4]

BCR_ABL BCR-ABL Kinase ATP ATP BCR_ABL->ATP binds Substrate Substrate Protein ATP->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation activates Imatinib Imatinib Imatinib->BCR_ABL inhibits

Caption: Imatinib's mechanism of action on the BCR-ABL signaling pathway.

Comparative Efficacy: Imatinib IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Imatinib, IC50 values demonstrate its potent inhibition of target kinases.

CompoundTarget KinaseIC50 (in vitro/cell-based)Reference(s)
Imatinib v-Abl0.6 µM[4]
c-Kit0.1 µM[4]
PDGFR0.1 µM[4]
BCR-ABL (CML patient cells)<0.7 µM (responders)[5]

II. Evolving the Scaffold: Novel 2-Aminopyridine Derivatives Targeting ROS1 and ALK

More recent drug discovery efforts have utilized the 2-aminopyridine scaffold to develop inhibitors against other oncogenic kinases, such as ROS1 and Anaplastic Lymphoma Kinase (ALK), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[6][7]

A Potent Dual Inhibitor: The Case of C01

A novel spiro derivative of 2-aminopyridine, referred to as C01 , has shown remarkable activity against both ROS1 and ALK, including mutations that confer resistance to the first-generation inhibitor, Crizotinib.[7]

Mechanism of Action: Overcoming Resistance

ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated by genetic rearrangements, drive cancer cell growth and survival through downstream signaling pathways like PI3K/Akt and MAPK/Erk.[8][9] Crizotinib, a multi-targeted tyrosine kinase inhibitor, is effective against both ALK and ROS1.[10][11][12][13] However, resistance often develops, for instance, through the ALK G1202R and ROS1 G2032R mutations. The C01 compound was designed to overcome the steric hindrance introduced by these mutations, allowing for potent inhibition where Crizotinib fails.[7]

cluster_alk ALK Signaling cluster_ros1 ROS1 Signaling ALK ALK Fusion Protein ALK_downstream PI3K/Akt, MAPK/Erk Pathways ALK->ALK_downstream Cancer_Growth Cancer Cell Growth & Survival ALK_downstream->Cancer_Growth ROS1 ROS1 Fusion Protein ROS1_downstream Signaling Pathways ROS1->ROS1_downstream ROS1_downstream->Cancer_Growth Crizotinib Crizotinib Crizotinib->ALK inhibits Crizotinib->ROS1 inhibits C01 C01 (2-aminopyridine derivative) C01->ALK inhibits (including G1202R mutant) C01->ROS1 inhibits (including G2032R mutant)

Caption: Inhibition of ALK and ROS1 signaling by Crizotinib and the next-generation 2-aminopyridine inhibitor C01.

Comparative Efficacy: C01 vs. Crizotinib

The enhanced potency of C01, particularly against resistant mutations, is evident in its IC50 values compared to Crizotinib.

CompoundTargetIC50 (cell-based)Reference(s)
C01 CD74-ROS1 (G2032R mutant)42.3 nM[7][14]
Crizotinib CD74-ROS1 (G2032R mutant)~1269 nM (30-fold less potent than C01)[7]
C01 ALK (G1202R mutant)10-fold more potent than Crizotinib[7][14]

III. Targeting the Cell Cycle: 2-Anilinopyrido[2,3-d]pyrimidines as Wee1 Inhibitors

The versatility of the 2-anilinopyridine scaffold extends beyond receptor tyrosine kinases to intracellular cell cycle regulators like Wee1 kinase.

Mechanism of Action: Abrogating the G2/M Checkpoint

Wee1 is a critical kinase that negatively regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[15][16] This provides time for DNA repair before mitotic entry. Many cancer cells have a deficient G1 checkpoint (often due to p53 mutations) and are therefore heavily reliant on the G2/M checkpoint for survival, especially when treated with DNA-damaging agents. Inhibiting Wee1 in these cells leads to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and apoptosis.[16] A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have been developed as potent Wee1 inhibitors.[17][18]

DNA_Damage DNA Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 activates CDK1 CDK1/Cyclin B Wee1->CDK1 inhibits (phosphorylates) Mitosis Mitosis CDK1->Mitosis promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis with damaged DNA leads to Wee1_Inhibitor 2-Anilinopyrido- [2,3-d]pyrimidine (e.g., PD0166285) Wee1_Inhibitor->Wee1 inhibits Adavosertib Adavosertib (AZD1775) Adavosertib->Wee1 inhibits

Caption: Wee1 inhibitors disrupt the G2/M checkpoint, leading to mitotic catastrophe.

Comparative Efficacy: 2-Anilinopyrido[2,3-d]pyrimidines vs. Adavosertib

Adavosertib (AZD1775) is a well-characterized, potent, and selective Wee1 inhibitor that has entered clinical trials.[19] The 2-anilinopyrido[2,3-d]pyrimidine derivative PD0166285 also demonstrates potent Wee1 inhibition.

CompoundTarget KinaseIC50 (in vitro)Reference(s)
PD0166285 dihydrochloride Wee124 nM[20][21]
Myt172 nM[20][21]
Adavosertib (AZD1775) Wee15.2 nM[19][22]

IV. Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are outlines for a standard biochemical kinase inhibition assay and a cell-based assay to determine inhibitor potency.

A. Biochemical Kinase Inhibition Assay (In Vitro IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation. A common method involves detecting the amount of ADP produced, which is directly proportional to kinase activity.

cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, Buffer) B 2. Add Test Compound (e.g., 2-anilinopyridine derivative) in various concentrations A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate at Optimal Temperature and Time C->D E 5. Stop Reaction & Detect Signal (e.g., ADP-Glo, fluorescence) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA at optimal pH).

    • Dilute the purified kinase enzyme and substrate (a specific peptide or protein) to their working concentrations in the kinase buffer.

    • Prepare a serial dilution of the test inhibitor (and a known control inhibitor) in DMSO, followed by a further dilution in the kinase buffer.

    • Prepare an ATP solution at the desired concentration (often at or near the Km for the specific kinase).

  • Assay Procedure (384-well plate format):

    • Add the kinase and substrate solution to the wells of the microplate.

    • Add the serially diluted test inhibitor or control solutions to the respective wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[19]

    • Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.

  • Signal Detection and Data Analysis:

    • Add the detection reagents. For example, in an ADP-Glo™ assay, the first reagent stops the kinase reaction and depletes the remaining ATP, and the second reagent converts the produced ADP into ATP, which is then used to generate a luminescent signal.[23]

    • Read the signal (luminescence, fluorescence) on a plate reader.

    • Subtract the background signal from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentrations: These are optimized to ensure the assay is in the linear range and sensitive to inhibition.[24]

  • ATP Concentration: Using an ATP concentration near the Km value allows for the sensitive detection of ATP-competitive inhibitors.

  • Incubation Times: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase, while the reaction time is kept short enough to measure the initial reaction velocity.[25]

B. Cell-Based Kinase Activity Assay (Cellular IC50 Determination)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Principle: The assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A common method is an in-cell ELISA.

cluster_workflow Cell-Based Kinase Assay Workflow A 1. Seed Cells in a 96-well plate B 2. Treat with Test Compound (serial dilutions) A->B C 3. Incubate for a defined period B->C D 4. Lyse Cells and Fix C->D E 5. Probe with Antibodies (Primary anti-phospho-substrate, Secondary HRP-conjugated) D->E F 6. Add Substrate & Measure Signal (e.g., colorimetric, chemiluminescent) E->F G 7. Data Analysis (Normalize to total protein and calculate IC50) F->G

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the appropriate cancer cell line (known to express the target kinase) in a 96-well plate and allow the cells to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a DMSO vehicle control.

    • Incubate the cells for a period sufficient to observe an effect on the target kinase (e.g., 1-24 hours).

  • Cell Lysis and Immunodetection:

    • Wash the cells with PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The cell lysates are then used in an ELISA-like format. The wells of a new plate are coated with an antibody that captures the total (phosphorylated and unphosphorylated) substrate protein.

    • The cell lysates are added to the coated wells and incubated.

    • After washing, a second primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

    • After another wash, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the phospho-specific primary antibody is added.

  • Signal Detection and Data Analysis:

    • Wash the wells and add a substrate for the enzyme on the secondary antibody (e.g., TMB for HRP), which generates a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

    • Normalize the phospho-substrate signal to the total amount of the substrate protein (which can be measured in parallel wells using a different detection antibody).

    • Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the DMSO control.

    • Plot the normalized percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Causality Behind Experimental Choices:

  • Cell Line Selection: The chosen cell line should have a dysregulated kinase pathway that is dependent on the target kinase for proliferation or survival.

  • Lysis Buffer Composition: The inclusion of phosphatase inhibitors is crucial to prevent dephosphorylation of the target substrate after cell lysis, ensuring an accurate measurement of the kinase activity at the time of lysis.

  • Normalization: Normalizing the phospho-signal to the total protein level accounts for any variations in cell number between wells, ensuring that the observed changes are due to the inhibition of kinase activity and not cell death.

V. Conclusion

The 2-anilinopyridine scaffold and its close analogs represent a cornerstone in the development of targeted kinase inhibitors. From the groundbreaking success of Imatinib to the development of next-generation inhibitors that overcome clinical resistance, this chemical framework continues to provide a versatile platform for designing potent and selective drugs. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation using both biochemical and cell-based assays, is essential for advancing these promising therapeutic agents from the laboratory to the clinic. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to this critical field of medicine.

References

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  • Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Online]. Available: [Link]

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Introduction: The 2-Anilinopyridine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-Anilinopyridine Analogs in Kinase Inhibition

The 2-anilinopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile template for drug design. The inherent structural features of 2-anilinopyridine, particularly its ability to form key hydrogen bond interactions, make it an exceptional scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3]

This guide provides a comparative analysis of 2-anilinopyridine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the rationale behind specific molecular modifications and provide detailed experimental protocols for their synthesis and evaluation, equipping researchers with the knowledge to navigate the development of this important class of compounds.

Mechanism of Action: ATP-Competitive Inhibition

The majority of 2-anilinopyridine-based inhibitors function as ATP-competitive inhibitors. The pyridine nitrogen and the aniline N-H group act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP. This allows them to bind to the ATP-binding pocket of kinases, preventing the natural substrate, ATP, from binding and effectively halting the phosphorylation cascade.[1] The aniline ring provides a vector for further substitutions, allowing for the optimization of potency and selectivity against specific kinases.

cluster_0 Kinase Signaling Pathway Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor 2-Anilinopyridine Analog Inhibitor->Kinase Competitively binds Downstream Downstream Signaling Phospho_Substrate->Downstream

Figure 1: Mechanism of ATP-competitive kinase inhibition by 2-anilinopyridine analogs.

Comparative Analysis of 2-Anilinopyridine Analogs as Kinase Inhibitors

The versatility of the 2-anilinopyridine scaffold is evident in the diverse range of kinase inhibitors that have been developed. Modifications to both the pyridine and aniline rings can dramatically alter the potency and selectivity of the resulting compounds. Below is a comparative analysis of several analogs, highlighting key structure-activity relationships.

Compound IDCore StructureTarget Kinase(s)Key SubstitutionsIC50 (nM)Cellular Activity/Notes
Analog A 2-AnilinopyrimidineMer/c-Met2-substituted anilineMer: 18.5, c-Met: 33.6Good anti-proliferative activity on various cancer cell lines and favorable safety profiles.[4]
Analog B 2-AnilinopyrimidineClass III RTKsN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaVariesSelectively targeted members of the class III receptor tyrosine kinase family.[5]
Analog C 2-Anilino-4-triazolpyrimidineCDK4/HDACsIncorporation of HDAC pharmacophoresCDK4: 23.59, HDAC1: 61.11Dual inhibitor that arrests the cell cycle and induces apoptosis.[6]
Analog D 3,5-Diaryl-2-aminopyridineP. falciparumPyrazine core replacement6-94Potent oral antimalarial activity with good metabolic stability.[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Aniline Ring: As demonstrated by Analog A, substitutions on the aniline portion of the molecule are critical for achieving high potency and selectivity against specific kinases like Mer and c-Met.[4] These substitutions can interact with specific amino acid residues in the ATP-binding pocket, leading to enhanced binding affinity.

  • Modification of the Pyridine Core: The pyridine core itself can be modified or replaced to alter the compound's properties. In Analog D, replacing the pyridine with a pyrazine core led to a novel series of antimalarial compounds with impressive in vivo efficacy.[7] This highlights the importance of the core heterocycle in defining the biological activity.

  • Hybrid Molecules for Dual Inhibition: Analog C is an excellent example of a rational drug design strategy where the 2-anilinopyrimidine scaffold is combined with pharmacophores known to inhibit other targets (in this case, HDACs). This resulted in a dual-function inhibitor with enhanced anti-cancer activity.[6]

  • Urea Linkers: The use of a urea linker, as seen in Analog B, can provide additional hydrogen bonding interactions within the kinase active site, leading to improved affinity and selectivity for certain kinase families.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of a representative 2-anilinopyridine analog. These protocols are designed to be self-validating, providing researchers with a solid foundation for their own studies.

Synthesis of a 2-Anilinopyridine Analog

This protocol describes a general method for the synthesis of 2-anilinopyridine derivatives via a nucleophilic aromatic substitution reaction. The reaction of 2-chloropyridine with a substituted aniline is a common and effective method.[8][9]

Objective: To synthesize N-(4-methoxyphenyl)pyridin-2-amine.

Materials:

  • 2-Chloropyridine

  • 4-Methoxyaniline (p-anisidine)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloropyridine (1.0 mmol), 4-methoxyaniline (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dry DMF (10 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(4-methoxyphenyl)pyridin-2-amine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of 2-anilinopyridine analogs against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the inhibitor indicates its potency.[10][11][12]

Objective: To determine the IC50 value of a 2-anilinopyridine analog against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate peptide

  • ATP

  • 2-Anilinopyridine analog (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add 5 µL of the kinase solution to each well (except the negative control).

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.[12]

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[12]

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

cluster_1 Experimental Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Assay Kinase Inhibition Assay Stock->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR

Sources

The 2-Phenylaminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the structure-activity relationship of 2-phenylaminopyrimidine derivatives, offering a comparative analysis of their performance against key kinase targets and detailing supporting experimental data for researchers, scientists, and drug development professionals.

The 2-phenylaminopyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, leading to the development of several blockbuster cancer therapies.[1][2] This guide delves into the intricate structure-activity relationships (SAR) that govern the efficacy of this important class of molecules. We will explore how subtle modifications to this core structure can dramatically influence binding affinity, kinase selectivity, and the ability to overcome drug resistance.

At its core, the 2-phenylaminopyrimidine moiety serves as a versatile pharmacophore that effectively mimics the adenine component of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[3] The seminal success of imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl kinase, galvanized the field and solidified the therapeutic potential of this structural class.[1]

This guide will comparatively analyze the SAR of 2-phenylaminopyrimidine derivatives against two critical classes of kinases: Abl and EGFR. Through this lens, we will dissect the key structural determinants for potent and selective inhibition, the molecular basis of resistance, and the evolution of next-generation inhibitors.

Comparative Analysis of SAR: Abl vs. EGFR Kinase Inhibitors

The versatility of the 2-phenylaminopyrimidine scaffold is evident in its ability to be tailored to inhibit distinct kinase targets. By examining the SAR of derivatives targeting Abl and EGFR, we can appreciate the nuanced structural modifications that confer target specificity.

Bcr-Abl Kinase Inhibitors: From Imatinib to Ponatinib

The story of 2-phenylaminopyrimidine-based Bcr-Abl inhibitors is a testament to the power of rational drug design informed by SAR. Imatinib, the first-generation inhibitor, established the foundational pharmacophoric elements.[1] However, the emergence of resistance, primarily through mutations in the Abl kinase domain, necessitated the development of second and third-generation inhibitors.[4][5]

Key SAR Insights for Bcr-Abl Inhibition:

  • The Pyrimidine Core and Phenylamino Linker: These form the essential hinge-binding motif, with the pyrimidine nitrogen atoms forming crucial hydrogen bonds with the kinase hinge region (specifically with the backbone amide of Met318).[6] The N-H of the phenylamino group also forms a key hydrogen bond with the side chain of Thr315.[6]

  • The "Flagpole" Pyridyl Group: The 3-pyridyl group, a common feature, extends into a hydrophobic pocket and contributes to binding affinity.

  • The "Tail" Moiety: This region, often a benzamide group in imatinib, provides opportunities for significant modification to enhance potency and overcome resistance.[7] For instance, the development of nilotinib involved optimizing this tail to achieve a better topological fit and increased binding affinity compared to imatinib.[4]

The most challenging resistance mutation in CML is the T315I "gatekeeper" mutation, where the threonine residue, critical for hydrogen bonding with first and second-generation inhibitors, is replaced by a bulkier isoleucine.[4][5] This spurred the development of ponatinib, a third-generation inhibitor that circumvents this resistance by not relying on the hydrogen bond with T315 for its high-affinity binding.[4]

// Core Scaffold Scaffold [label="2-Phenylaminopyrimidine\nCore", pos="0,0!", fillcolor="#4285F4"];

// Key Interaction Points Hinge [label="Hinge Region Binding\n(Met318)", pos="-2,1.5!", fillcolor="#34A853"]; Gatekeeper [label="Gatekeeper Residue\n(Thr315)", pos="2,1.5!", fillcolor="#EA4335"]; HydrophobicPocket [label="Hydrophobic Pocket", pos="0,-1.5!", fillcolor="#FBBC05"];

// Drug Generations Imatinib [label="Imatinib\n(1st Gen)", pos="-3.5,0!", fillcolor="#5F6368"]; Nilotinib [label="Nilotinib\n(2nd Gen)", pos="-3.5,-1.5!", fillcolor="#5F6368"]; Ponatinib [label="Ponatinib\n(3rd Gen)", pos="3.5,0!", fillcolor="#5F6368"];

// Connections Scaffold -> Hinge [label=" H-bonds"]; Scaffold -> Gatekeeper [label=" H-bond (critical for 1st/2nd Gen)"]; Scaffold -> HydrophobicPocket [label=" van der Waals"];

Imatinib -> Hinge; Imatinib -> Gatekeeper;

Nilotinib -> Hinge; Nilotinib -> Gatekeeper;

Ponatinib -> Hinge; Ponatinib -> Gatekeeper [style=dashed, label=" Bypasses T315I\n(no H-bond)"]; }

Caption: SAR of pyrimidine derivatives as EGFR inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of representative 2-phenylaminopyrimidine derivatives against their target kinases, including clinically relevant mutant forms.

CompoundTarget KinaseIC50 (nM)Reference
ImatinibBcr-Abl~330[8]
Compound 7aBcr-Abl130[8]
Compound 7cBcr-Abl190[8]
Compound 7dBcr-Abl210[8]
Compound 8aEGFR L858R/T790M4.1[9]
Compound I-10EGFR L858R/T790M/C797S33.26[10]
Compound A23EGFR Del19/T790M/C797S133[11]
Compound A23EGFR L858R/T790M330[11]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the activity of 2-phenylaminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide (specific to the kinase), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the kinase, substrate, and test compound in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specific duration. e. Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity). f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare Compound Dilutions Combine Combine Compound, Kinase, and Substrate Compound_Dilution->Combine Reagent_Mix Prepare Kinase/ Substrate Mix Reagent_Mix->Combine Initiate Add ATP to Initiate Reaction Combine->Initiate Incubate Incubate Initiate->Incubate Stop_Detect Stop Reaction & Add Detection Reagent Incubate->Stop_Detect Read_Plate Read Signal Stop_Detect->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a cell-based proliferation assay.

Conclusion

The 2-phenylaminopyrimidine scaffold remains a highly privileged structure in the field of kinase inhibitor drug discovery.[12][13] Its remarkable adaptability allows for the development of potent and selective inhibitors against a multitude of kinase targets. The ongoing challenge of acquired drug resistance continues to drive the evolution of this scaffold, with each new generation of inhibitors providing deeper insights into the intricate structure-activity relationships that govern their therapeutic efficacy.[2][14] A thorough understanding of these SAR principles is paramount for the rational design of next-generation kinase inhibitors that can overcome current clinical challenges.

References

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]

  • El-Damasy, D. A., Lee, J. H., Lee, J., Lim, H. S., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Vigneshwaran, V., & Muthusaravanan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies, 19(3), 25–39. [Link]

  • Andou, A., Uehara, Y., Muguruma, K., Ogawa, K., Takemoto, H., Mine, T., ... & Yamamoto, T. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & medicinal chemistry, 22(10), 2866–2877. [Link]

  • Chang, S., Yin, S. L., Wang, J., Jing, Y. K., & Dong, J. H. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules (Basel, Switzerland), 14(10), 4166–4179. [Link]

  • Rojas-Le-Fort, M., Tiznado, W., & Caballero, J. (2025). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. International journal of molecular sciences, 26(13), 6898. [Link]

  • Li, J., Ge, C., Li, W., You, Z., Li, Q., Li, K., ... & Li, Z. (2018). Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation. European journal of medicinal chemistry, 152, 43–57. [Link]

  • Zhang, Y., Zhang, Y., Wang, A., Sun, B., Wang, X., & Liu, H. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorganic & medicinal chemistry letters, 106, 129759. [Link]

  • El-Damasy, D. A., Lee, J. H., Lee, J., Lim, H. S., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Ramirez-Salinas, G. L., Tolentino-López, L. E., Herrera-Vázquez, F. S., Moo-Puc, R. E., & González-Calderón, D. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chem. Proc., 14(1), 46. [Link]

  • Lü, S., Luo, Q., Hao, X., Li, X., Ji, L., Zheng, W., & Wang, F. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7118–7121. [Link]

  • El-Damasy, D. A., Lee, J. H., Lee, J., Lim, H. S., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Chang, S., Yin, S. L., Wang, J., Jing, Y. K., & Dong, J. H. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules (Basel, Switzerland), 14(10), 4166–4179. [Link]

  • Eide, C. A., Zabriskie, M. S., & Druker, B. J. (2020). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Nature reviews. Clinical oncology, 17(11), 677–691. [Link]

  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Bcr-Abl kinase inhibitors in CML. Current opinion in genetics & development, 17(3), 224–232. [Link]

  • Zhang, Y., Zhang, Y., Wang, A., Sun, B., Wang, X., & Liu, H. (2023). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Bioorganic & medicinal chemistry letters, 96, 129524. [Link]

  • Filippakopoulos, P., Kofler, M., Haik, S., Bracher, F., & Knapp, S. (2011). Crystal structures of ABL-related gene (ABL2) in complex with imatinib, tozasertib (VX-680), and a type I inhibitor of the triazole carbothioamide class. Journal of medicinal chemistry, 54(8), 2944–2954. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2020). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Frontiers in chemistry, 8, 594362. [Link]

  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews. Cancer, 7(6), 445–457. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyridin-2-yl-phenylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Pyridin-2-yl-phenylamine dihydrochloride, a compound with significant potential in medicinal chemistry and materials science, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles to ensure your safety and the integrity of your work. We will explore the causality behind each procedural step, creating a self-validating system of protocols for handling this substance.

Understanding the Hazard Profile: A Synthesis of Related Compounds

The pyridine ring suggests potential for skin and eye irritation, as well as harmful effects if inhaled or ingested.[1][2] The phenylenediamine component, especially as a dihydrochloride salt, is associated with acute toxicity, the potential for skin sensitization (allergic reactions), and is suspected of causing genetic defects and cancer.[3][4] The dihydrochloride form indicates that the compound is a salt, likely a solid, which can present an inhalation hazard if it is a fine powder.

Table 1: Anticipated Hazard Profile

Hazard ClassificationPotential EffectsGHS Hazard Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][4]H301/H302, H311/H312, H331/H332
Skin Corrosion/Irritation Causes skin irritation.[1][5]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]H319
Skin Sensitization May cause an allergic skin reaction upon contact.[3][4]H317
Germ Cell Mutagenicity Suspected of causing genetic defects.[3]H341
Carcinogenicity Suspected of causing cancer.[3]H351
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[3]H400, H410

This synthesized hazard profile necessitates a stringent adherence to personal protective equipment (PPE) protocols to mitigate risks at every point of contact.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical, preventing exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls First: Before relying on PPE, ensure you are working in a properly functioning chemical fume hood.[2] This primary engineering control is essential for minimizing airborne concentrations of the chemical. An eyewash station and safety shower must be readily accessible.[2]

Table 2: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Hand Protection Nitrile or neoprene gloves.[6] Always double-glove.Provides a robust barrier against amine compounds. The outer glove can be removed if contaminated, protecting the inner glove and your skin. Inspect gloves for any signs of degradation or puncture before and during use.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.Protects against splashes of solutions containing the compound and airborne particulates. A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Prevents skin contact with the chemical. The flame-resistant property is a general good laboratory practice.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the solid powder outside of a fume hood or if there is a risk of aerosolization. This prevents inhalation of the fine particles.[8][9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and dropped items.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of your protective measures.

Donning PPE: The Preparation Phase
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye and Face Protection: Put on safety glasses and a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE: The Decontamination Phase

This process is designed to remove the most contaminated items first, minimizing contact with your skin.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.

  • Face and Eye Protection: Remove the face shield and safety glasses from the back to the front.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards. Place it in a designated container for lab laundry or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Workflow for Safe Handling of 2-Pyridin-2-yl-phenylamine dihydrochloride

G Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Start: Enter Lab eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) start->eng_controls don_ppe Don Appropriate PPE (Double Gloves, Coat, Eye/Face Protection) eng_controls->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste (Follow Institutional Guidelines) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Exit Lab wash_hands->end

Caption: A workflow diagram illustrating the key steps for safely handling 2-Pyridin-2-yl-phenylamine dihydrochloride, emphasizing safety checks.

Spill and Disposal Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • Ensure you are wearing the full complement of PPE, including respiratory protection.

  • Contain the spill using an absorbent material like sand or a universal binding agent.[10][11] Do not use combustible materials.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site thoroughly.

Disposal of Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills must be treated as hazardous waste.[6] Place these items in a clearly labeled, sealed container. Never dispose of this material in the regular trash or down the drain.[6] Follow all local and institutional regulations for chemical waste disposal.[10]

Decision Flowchart for PPE Selection

G PPE Selection Decision Tree start Task: Handling 2-Pyridin-2-yl-phenylamine dihydrochloride is_solid Is the material a solid powder? start->is_solid in_hood Are you working in a certified fume hood? is_solid->in_hood Yes ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses - Face Shield is_solid->ppe_base No (in solution) in_hood->ppe_base Yes add_respirator Add NIOSH-approved respirator in_hood->add_respirator No add_respirator->ppe_base

Caption: A decision-making flowchart to determine the appropriate level of PPE based on the physical form of the chemical and engineering controls.

By integrating these detailed protocols and understanding the scientific reasoning behind them, you can build a robust safety culture in your laboratory. This approach not only protects you and your colleagues but also upholds the integrity and reproducibility of your critical research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride. Retrieved from [Link]

  • DalMolin, D. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。